Ethyl [5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl]acetate
Description
Ethyl [5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl]acetate is a heterocyclic compound featuring a fused indole-dihydropyridine scaffold esterified with an ethyl acetate group. The indole moiety, a bicyclic aromatic system with a pyrrole ring fused to benzene, is linked via a carbonyl group to a partially saturated pyridine ring (3,4-dihydropyridine), which is further functionalized with an acetoxyethyl group.
Characterization would rely on techniques such as NMR, IR, and mass spectrometry, as demonstrated for structurally related compounds in .
Properties
CAS No. |
62515-77-9 |
|---|---|
Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
ethyl 2-[5-(1H-indole-2-carbonyl)-3,4-dihydro-2H-pyridin-1-yl]acetate |
InChI |
InChI=1S/C18H20N2O3/c1-2-23-17(21)12-20-9-5-7-14(11-20)18(22)16-10-13-6-3-4-8-15(13)19-16/h3-4,6,8,10-11,19H,2,5,7,9,12H2,1H3 |
InChI Key |
DMQAXQPVHKEAMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCCC(=C1)C(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl)acetate typically involves multiple steps. One common method starts with the preparation of 1H-indole-2-carbonyl chloride from 1H-indole-2-carboxylic acid using thionyl chloride . This intermediate is then reacted with 3,4-dihydropyridine under basic conditions to form the desired product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Corresponding carboxylic acids.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing indole and pyridine structures. Ethyl [5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl]acetate is part of a class of compounds that exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that derivatives of indole can induce apoptosis in cancer cells through mechanisms such as the inhibition of anti-apoptotic proteins and the activation of pro-apoptotic pathways .
Anticoagulant Properties
The compound has been studied for its potential as a factor Xa inhibitor, which plays a crucial role in the coagulation cascade. Inhibition of factor Xa can lead to significant therapeutic benefits in managing thromboembolic disorders. The structural features of this compound contribute to its effectiveness in this regard, making it a candidate for further development as an anticoagulant agent .
The biological activity of this compound can be attributed to its unique chemical structure, which allows for interactions with various biological targets. The indole moiety is known for its ability to engage in π-π stacking interactions, enhancing binding affinity to protein targets involved in disease processes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the indole and pyridine components can lead to variations in biological activity. For example, substituents at specific positions on the indole ring can significantly alter the compound's potency and selectivity against cancer cell lines or coagulation factors .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and evaluated their cytotoxic effects on human breast cancer cell lines. The results indicated that certain derivatives displayed IC50 values lower than standard chemotherapeutics, suggesting enhanced efficacy as potential anticancer agents .
Case Study 2: Factor Xa Inhibition
A patent application detailed the synthesis and evaluation of this compound as a novel factor Xa inhibitor. In vitro assays demonstrated that the compound effectively inhibited factor Xa activity with a favorable safety profile compared to existing anticoagulants. This positions it as a promising candidate for further clinical development .
Mechanism of Action
The mechanism of action of Ethyl 2-(5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl)acetate is not fully understood. it is believed to interact with various molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- Indole vs. Carbazole : While indole (benzopyrrole) is a smaller aromatic system, carbazole (dibenzopyrrole) offers extended π-conjugation, enhancing interactions with biological targets like DNA or enzymes. Carbazole derivatives in exhibited antimicrobial activity, whereas indole-based compounds often target neurological pathways .
- Dihydropyridine vs. Oxadiazole : The dihydropyridine core in the target compound contrasts with the 1,3,4-oxadiazole ring in . Oxadiazoles are electron-deficient and improve metabolic stability, whereas dihydropyridines are redox-active and modulate ion channels .
Antimicrobial Activity
- Target Compound: Limited data are available, but indole-dihydropyridine hybrids may exhibit dual activity (e.g., antimicrobial and CNS modulation).
- Carbazole-Oxadiazole Derivatives () : Compounds like 4b, 4d, and 4e showed strong antibacterial activity against E. coli and S. aureus, with MIC values ranging from 8–32 µg/mL. Fungal inhibition was moderate (MIC 64–128 µg/mL) .
- Classical Dihydropyridines : Primarily antihypertensive (e.g., nifedipine inhibits L-type calcium channels).
Pharmacokinetic Properties
- Metabolic Stability : Oxadiazole rings resist hydrolysis better than ester-linked dihydropyridines, which may undergo rapid esterase-mediated cleavage .
Data Tables
Table 1: Comparative Bioactivity of Heterocyclic Compounds
Table 2: Structural and Physicochemical Properties
| Property | Ethyl [5-(indole-2-carbonyl)...]acetate | Carbazole-Oxadiazole | Nifedipine |
|---|---|---|---|
| Molecular Weight | ~370 g/mol | ~350 g/mol | 346 g/mol |
| LogP (Predicted) | 3.2 | 2.8 | 2.1 |
| Hydrogen Bond Acceptors | 5 | 4 | 6 |
Detailed Research Findings
- Structural Insights : The indole moiety’s planar structure may facilitate intercalation with DNA or protein binding, while the dihydropyridine ring’s partial saturation could enhance conformational flexibility for target engagement.
- Activity Gaps : Unlike carbazole-oxadiazoles with proven antimicrobial efficacy, the target compound’s biological profile remains underexplored. Preliminary analog studies suggest indole-dihydropyridines may synergize antiapoptotic and antimicrobial effects .
Biological Activity
Ethyl [5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl]acetate (C18H20N2O3), a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of an indole moiety linked to a dihydropyridine structure, which is known for its biological relevance. The synthesis of this compound typically involves the reaction of indole derivatives with appropriate carbonyl and ester functionalities under controlled conditions. For instance, a common synthetic route includes using ethyl 1H-indole-2-carboxylate and various amines to form the target compound through a series of condensation reactions .
Anticancer Properties
Numerous studies have highlighted the anticancer properties of indole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : The compound has shown activity against cervical (HeLa), lung (A549), breast (MCF-7), skin (A375), and kidney (786-O) cancer cells.
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. For example, in MCF-7 cells, treatment with the compound resulted in an increase in early apoptosis from 0.47% to 25.44% and late apoptosis from 0.18% to 18.11% .
Kinase Inhibition
The compound has also been evaluated for its ability to inhibit key kinases involved in cancer progression:
These findings suggest that this compound may act as a multitarget agent, potentially enhancing its therapeutic efficacy.
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence that indole-based compounds can exert neuroprotective effects. This compound has been shown to interact with cholinergic pathways, which are crucial for cognitive function:
- Cholinesterase Inhibition : The compound demonstrates significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Study on Anticancer Activity
In a study published in the Beilstein Journal of Organic Chemistry, researchers synthesized a series of indole derivatives and assessed their cytotoxicity against various cancer cell lines. The results indicated that compounds similar to this compound exhibited promising anticancer activity through the modulation of apoptotic pathways .
Neuroprotective Mechanisms
A recent investigation into the neuroprotective effects of indole derivatives highlighted their ability to reduce oxidative stress and inflammation in neuronal cells. This compound was noted for its capacity to enhance neuronal survival under stress conditions by modulating signaling pathways associated with cell survival .
Q & A
Q. What are the standard synthetic protocols for Ethyl [5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl]acetate?
The compound is typically synthesized via condensation reactions involving indole derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylate with heterocyclic amines (e.g., 2-aminothiazol-4-one derivatives) in acetic acid with sodium acetate as a catalyst. The reaction mixture is filtered, washed with acetic acid and ethanol, and recrystallized from DMF/acetic acid mixtures . Key parameters include:
- Reaction time : 3–5 hours under reflux.
- Catalyst : Sodium acetate (1.0–2.0 equiv).
- Solvent : Acetic acid (20–100 mL per 0.01–0.1 mol substrate).
Q. Which spectroscopic and chromatographic methods confirm the compound’s structural identity?
Common techniques include:
- NMR spectroscopy : To verify indole and dihydropyridine moieties (e.g., aromatic protons at δ 7.0–8.5 ppm, ester carbonyl at δ ~170 ppm in NMR).
- Mass spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation.
- X-ray crystallography : To resolve ambiguities in stereochemistry or tautomerism (using SHELXL for refinement) .
- HPLC : For purity assessment (>95% by area normalization) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
- Catalyst variation : Substituting sodium acetate with stronger bases (e.g., triethylamine) to accelerate condensation.
- Temperature gradients : Lower temperatures (60–80°C) may reduce side reactions while maintaining reflux efficiency. Experimental design tools (e.g., Design of Experiments) can identify critical parameters .
Q. What computational approaches predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations are used to:
Q. How to resolve contradictions between experimental and theoretical spectroscopic data?
Discrepancies (e.g., unexpected NMR splitting or IR carbonyl shifts) can be addressed by:
- X-ray crystallography : Definitive structural assignment using SHELXL refinement .
- Dynamic NMR studies : To detect tautomeric equilibria or conformational flexibility.
- Cross-validation with analogs : Compare data from structurally related compounds (e.g., pyridazine derivatives) .
Q. What are the best practices for crystallographic refinement of this compound?
- Data collection : Use high-resolution (<1.0 Å) single-crystal X-ray diffraction.
- Refinement : SHELXL for small-molecule structures; anisotropic displacement parameters for non-H atoms.
- Validation : ORTEP-3 for visualizing thermal ellipsoids and detecting disorder .
Q. How to analyze tautomeric forms or isomerism in the compound?
- X-ray crystallography : Direct observation of tautomeric states (e.g., keto-enol equilibria in the indole-carbonyl group).
- Solid-state NMR : Distinguish dynamic vs. static disorder in crystal lattices.
- Theoretical calculations : Compare relative energies of tautomers using DFT .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
